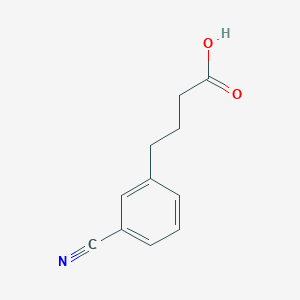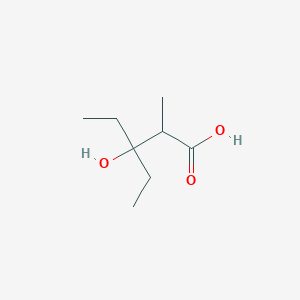
3-Ethyl-3-hydroxy-2-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-hydroxy-2-methylpentanoic acid is an organic compound with the molecular formula C8H16O3 It is a derivative of pentanoic acid and features a hydroxyl group and an ethyl group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-hydroxy-2-methylpentanoic acid can be achieved through several methods. One common approach involves the esterification of this compound with ethanol under acidic conditions, followed by hydrolysis to yield the desired acid . Another method includes the oxidation of 3-ethyl-2-methylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and hydrolysis processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-3-hydroxy-2-methylpentanoic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
3-Ethyl-3-hydroxy-2-methylpentanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-ethyl-3-hydroxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
3-Methylpentanoic acid: Shares a similar carbon backbone but lacks the ethyl and hydroxyl groups.
2-Hydroxy-3-methylpentanoic acid: Similar structure but with the hydroxyl group on a different carbon.
3-Hydroxy-3-methylpentanoic acid: Lacks the ethyl group but has a similar hydroxyl and carboxylic acid structure.
Uniqueness: 3-Ethyl-3-hydroxy-2-methylpentanoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the same carbon atom, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
Fórmula molecular |
C8H16O3 |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
3-ethyl-3-hydroxy-2-methylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-4-8(11,5-2)6(3)7(9)10/h6,11H,4-5H2,1-3H3,(H,9,10) |
Clave InChI |
WNHLXSHOGSKBJB-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


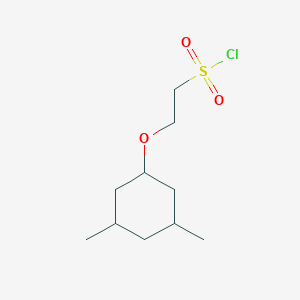
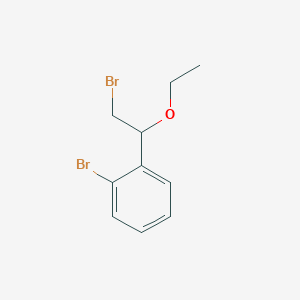
![2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde](/img/structure/B13619645.png)

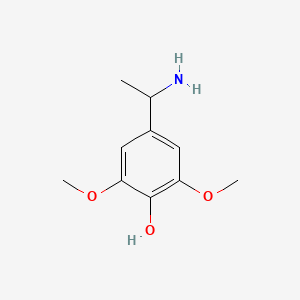
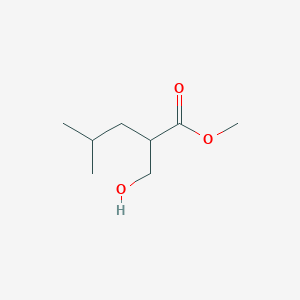
![5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde](/img/structure/B13619672.png)
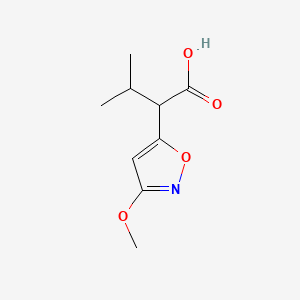
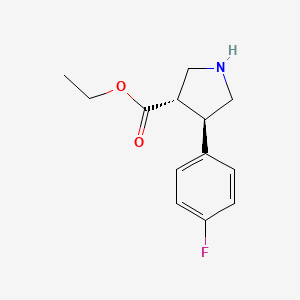
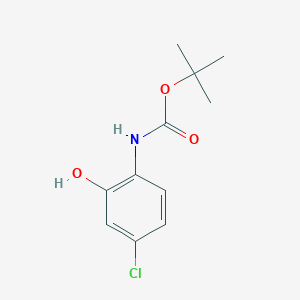
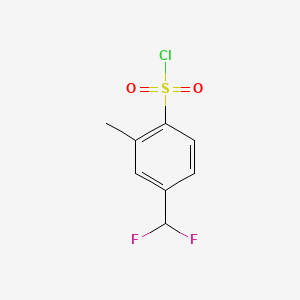
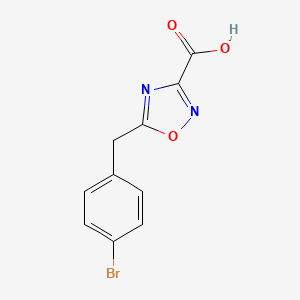
![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate](/img/structure/B13619706.png)
